N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
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Overview
Description
N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbazole core substituted with an amino-oxoethyl group and a chloro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and cyclohexanone.
Introduction of the Chloro Group: Chlorination of the carbazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Amino-Oxoethyl Group: This step involves the reaction of the chlorinated carbazole with glycine or its derivatives under controlled conditions to introduce the amino-oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may target kinases or other signaling proteins, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-oxoethyl)acrylamide
- N-(2-Amino-2-oxoethyl)benzamide
Uniqueness
N-(2-Amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16ClN3O2 |
---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2/c16-8-4-5-12-11(6-8)9-2-1-3-10(14(9)19-12)15(21)18-7-13(17)20/h4-6,10,19H,1-3,7H2,(H2,17,20)(H,18,21) |
InChI Key |
ZAAGFGBXXRJPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)N |
Origin of Product |
United States |
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